Product packaging for Nipecotamide(Cat. No.:CAS No. 4138-26-5)

Nipecotamide

Cat. No.: B1220166
CAS No.: 4138-26-5
M. Wt: 128.17 g/mol
InChI Key: BVOCPVIXARZNQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Significance of the Nipecotic Acid Scaffold in Medicinal Chemistry

The significance of the nipecotic acid scaffold is intrinsically linked to its interaction with the Gamma-Aminobutyric Acid (GABA) system. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its concentration in the synaptic cleft is regulated by GABA transporters (GATs). researchgate.netnih.govnbinno.com Nipecotic acid is a potent inhibitor of GABA reuptake by these transporters. researchgate.netnih.gov This mechanism increases the availability of GABA in the synapse, enhancing inhibitory neurotransmission, which is a valuable therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy. researchgate.net

The nipecotic acid structure has served as a foundational lead molecule for the development of GAT inhibitors. researchgate.netnih.gov Its historical importance is highlighted by the development of the anticonvulsant drug Tiagabine, which is a derivative of nipecotic acid and the only GAT inhibitor currently on the market. researchgate.netnih.govbiorxiv.org The clinical success of Tiagabine validated the nipecotic acid scaffold as a viable starting point for drug design.

Current Landscape of Nipecotamide Research and Its Derivatives

Contemporary research on this compound focuses on creating novel derivatives that not only improve upon the GABAergic activity of the parent scaffold but also target other biological pathways implicated in various diseases. These efforts have expanded the potential applications of this compound-based compounds far beyond epilepsy to include neurodegenerative disorders, inflammation, and cardiovascular diseases.

Multifunctional Agents for Epilepsy Recent strategies in epilepsy research involve designing multi-target ligands that can address the complex pathology of the disease, which includes oxidative stress and neuroinflammation in addition to neuronal hyperexcitability. Researchers have synthesized a series of N-substituted this compound derivatives by hybridizing the this compound scaffold with natural phenols known for their antioxidant properties, such as salicylaldehyde, paeonol, vanillin, and cinnamaldehyde. nih.gov One promising compound from this research demonstrated potent antioxidant, anti-neuroinflammatory, and direct inhibitory effects on abnormal electrical discharges. nih.gov This derivative was also shown to cross the blood-brain barrier and mitigate seizures in preclinical models. nih.gov

Table 1: Profile of a Multifunctional N-Substituted this compound Derivative (Compound 11c)

Activity AssessedFindingReference
DPPH Radical ScavengingIC₅₀: 70.9 μM nih.gov
ABTS Radical ScavengingIC₅₀: 92.0 μM nih.gov
Superoxide Anion Radical Inhibition48.4% nih.gov
NeuroinflammationRelieved LPS-induced neuroinflammation at the cellular level nih.gov
Electrophysiological EffectsDemonstrated potent inhibitory effects on abnormal electrical discharges nih.gov

Agents for Neurodegenerative Disorders The this compound scaffold is being explored for its potential in treating neurodegenerative conditions like Alzheimer's disease by designing multi-target agents. One area of investigation involves the synthesis of isothis compound (B28982) derivatives as dual inhibitors of thrombin and cholinesterase, two enzymes implicated in the pathology of Alzheimer's. nih.gov Another approach has been to amidate ethyl nipecotate with various carboxylic acids that possess antioxidant and anti-inflammatory properties, such as ferulic acid and sinapic acid. mdpi.com These derivatives have shown significant potential as inhibitors of lipid peroxidation and acetylcholinesterase (AChE). mdpi.com

Table 2: Multi-Target Activity of Ethyl Nipecotate Amide Derivatives

DerivativeAChE Inhibition (IC₅₀)Lipid Peroxidation Inhibition (IC₅₀)Reference
BHCA Derivative (Compound 2)> 100 μΜ20 μΜ mdpi.com
Ferulic Acid Derivative47 μΜ> 50 μΜ mdpi.com
Sinapic Acid Derivative90 μΜ> 50 μΜ mdpi.com

Selective GABA Transporter (GAT) Modulators A significant area of current research is the development of nipecotic acid and this compound derivatives with high potency and selectivity for specific GAT subtypes (mGAT1-4 in mice, hGAT-1-3 and hBGT-1 in humans). biorxiv.org Selectivity is crucial for targeting specific neuronal pathways, which could lead to improved therapeutic efficacy and fewer off-target effects. nbinno.com Structure-activity relationship (SAR) studies focus on modifying the scaffold with bulky, lipophilic groups and adjusting the length of alkyl spacers to optimize interactions with binding pockets within the transporters. nbinno.combiorxiv.org This has led to the identification of highly potent and selective inhibitors, particularly for the mGAT4 subtype, which have demonstrated anticonvulsant and anxiolytic-like properties in animal models without causing significant motor deficits. researchgate.net

Table 3: Inhibitory Potency of Nipecotic Acid Derivatives on Mouse GAT Subtypes

CompoundmGAT1 (IC₅₀)mGAT2 (IC₅₀)mGAT3 (IC₅₀)mGAT4 (IC₅₀)Reference
Nipecotic Acid2.6 µM310 µM29 µM16 µM caymanchem.com
(S)-8d (DDPM-3960)---pIC₅₀: 6.59 researchgate.net

Antiplatelet Agents The therapeutic potential of the this compound structure has also been investigated in the context of cardiovascular health. Studies on synthetic racemic nipecotamides have explored their ability to inhibit platelet aggregation. nih.gov By resolving the racemic mixtures into individual enantiomers, researchers have demonstrated that the antiplatelet actions of these derivatives are enantioselective. For instance, in one study, the (+)-enantiomer of a bis-nipecotamide derivative was found to be significantly more potent at inhibiting collagen-induced platelet aggregation than its (-)-antipode. nih.gov

Table 4: Enantioselective Antiplatelet Activity of this compound Derivatives

CompoundInhibitorCollagen-Induced Aggregation (IC₅₀)Reference
rac.22A-(-)9.6 µM nih.gov
rac.22C-(+)0.96 µM nih.gov
rac.22B-(0) meso4.3 µM nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O B1220166 Nipecotamide CAS No. 4138-26-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c7-6(9)5-2-1-3-8-4-5/h5,8H,1-4H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOCPVIXARZNQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601313721
Record name 3-Piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>19.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID3712156
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

4138-26-5
Record name 3-Piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4138-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nipecotic acid amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004138265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nipecotamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523303
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidine-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.784
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Derivatization of Nipecotamide

Multi-step Chemical Synthesis Pathways for Nipecotamide Core

The synthesis of the this compound core, piperidine-3-carboxamide, often originates from nipecotic acid or its esters. One common approach involves the direct amidation of nipecotic acid or its activated derivatives with ammonia (B1221849) or an amine source. For instance, nipecotic acid can be converted to its amide form through standard peptide coupling reagents researchgate.netresearcher.lifeasianpubs.org.

Alternatively, reduction of nicotinamide (B372718) (pyridine-3-carboxamide) can lead to the piperidine (B6355638) ring system. Classical methods involve catalytic hydrogenation, often using palladium on carbon (Pd/C) as a catalyst acs.org. However, achieving selective reduction to the saturated piperidine ring without over-reduction or side reactions requires careful optimization of reaction conditions, such as hydrogen pressure and stirring speed acs.org. For example, the partial reduction of nicotinamide to 1,4,5,6-tetrahydropyridine-3-carboxamide (B167417), followed by further reduction, can yield this compound derivatives acs.org.

A more direct approach for obtaining chiral this compound involves the chiral resolution of racemic precursors. For example, racemic ethyl nipecotate can be resolved using diastereomeric tartrate salts, followed by hydrolysis to the corresponding nipecotic acids, which are then converted to nipecotamides nih.gov. Another method involves the chiral resolution of 3-piperidine formamides or their salts in concentrated hydrochloric acid, which simultaneously effects hydrolysis and chiral resolution, thus avoiding the need for separate chiral resolving agents google.com.

Strategies for Incorporating Functional Groups and Structural Modifications in this compound Analogs

The piperidine-3-carboxamide scaffold serves as a versatile platform for generating a wide array of analogs with modified functional groups and structural features. These modifications are often aimed at tuning pharmacological properties, such as receptor binding, lipophilicity, and metabolic stability.

Amide Coupling and N-Alkylation: The primary amine of the piperidine ring can be readily functionalized through N-alkylation reactions using alkyl halides or other electrophiles umich.edu. The amide nitrogen of the carboxamide group can also be derivatized, though this typically requires more forcing conditions or activation. Amide coupling reactions are frequently employed to attach various substituents to the carboxylic acid moiety of nipecotic acid, which is then converted to the amide. For example, the synthesis of sulfonyl piperidine carboxamide derivatives involves amide coupling of N-Boc-piperidine-3-carboxylic acid with substituted sulfonyl chlorides researcher.lifeasianpubs.org.

Ring Functionalization: Modifications can also be introduced at various positions of the piperidine ring. For instance, the synthesis of 6-substituted nipecotic acid derivatives has been reported using strategies involving asymmetric electrophilic α-amidoalkylation of chiral N-acylpyridinium ions, followed by reduction and further functionalization researchgate.net. Research has also explored the synthesis of 1-substituted N,N-diethylnipecotamides through N-alkylation of N,N-diethylthis compound umich.edu.

Data Table 1: Examples of this compound Analog Synthesis Strategies

StrategyKey Reaction/ReagentModification Type
Amide CouplingCoupling agents (e.g., HATU, DCC) + Amines/Sulfonyl ChloridesSubstitution at the carboxamide nitrogen/acid group
N-AlkylationAlkyl halides (e.g., MeI, EtI)Substitution at the piperidine nitrogen
Ring FunctionalizationAsymmetric electrophilic α-amidoalkylation, reduction, Horner–Wittig reactionSubstitution at various positions on the piperidine ring
Esterification/AmidationEsterification of nipecotic acid followed by amidation with ammonia/aminesModification of the carboxylic acid moiety

Stereoselective Synthesis and Chirality in this compound Derivative Development

Chirality plays a critical role in the biological activity of many pharmaceutical compounds, including this compound derivatives. Consequently, stereoselective synthesis is a key area of research.

Chiral Resolution: As mentioned, racemic mixtures of nipecotic acid or its precursors can be resolved into enantiomers. Classical resolution techniques involve the formation of diastereomeric salts with chiral acids or bases, such as tartaric acid derivatives nih.gov. Chromatographic methods, like chiral High-Performance Liquid Chromatography (HPLC), are also employed for resolving enantiomers nih.gov.

Asymmetric Synthesis: Direct asymmetric synthesis routes aim to generate enantiomerically pure compounds from achiral or prochiral starting materials. One approach involves the asymmetric hydrogenation of tetrahydropyridine-3-carboxamide using chiral ruthenium catalysts, leading to enantiomerically enriched (R)-nipecotamide acs.org. Research has also focused on the asymmetric synthesis of substituted nipecotic acid derivatives starting from chiral N-acyldihydropyridines obtained via asymmetric electrophilic α-amidoalkylation researchgate.net.

Stereospecific Synthesis: In some cases, stereospecific syntheses are designed to control the relative stereochemistry of substituents on the piperidine ring. For example, the synthesis of stereoisomers of bis-nipecotamide derivatives has been achieved through stereospecific routes, allowing for the assignment of absolute configurations nih.gov.

Data Table 2: Stereoselective Synthesis Approaches for this compound Derivatives

MethodKey Reagents/TechniquesTarget StereochemistryExample Application
Chiral ResolutionDiastereomeric salt formation (e.g., with tartaric acid)EnantiopureResolution of racemic ethyl nipecotate to obtain (R)- and (S)-nipecotic acids
Asymmetric HydrogenationChiral Ru catalysts (e.g., Ru(CF3CO2)2{(S)-phanephos})EnantiopureSynthesis of (R)-nipecotamide from tetrahydropyridine-3-carboxamide
Asymmetric ElectrophilicChiral N-acyldihydropyridines, asymmetric electrophilic α-amidoalkylationEnantiopureAccess to enantiomerically pure 6-substituted nipecotic acid derivatives
Chiral ChromatographyChiral HPLCEnantiopureResolution of complex diastereomeric mixtures
Stereospecific SynthesisCarefully designed reaction sequences controlling relative stereochemistryDiastereopure/EnantiopureSynthesis of specific stereoisomers of bis-nipecotamide derivatives

Synthesis of Orthogonally Protected Piperidine Derivatives from this compound

Orthogonal protection strategies are essential for the selective functionalization of complex molecules, particularly when multiple reactive sites are present. Piperidine derivatives, including those related to this compound, often require protecting groups on the nitrogen atom and potentially on other functionalities to enable stepwise elaboration.

The synthesis of orthogonally protected piperidin-3-ylmethanamine (B1584787) and piperidin-4-ylmethanamine derivatives has been reported, starting from commercially available this compound researchgate.netmolaid.com. These methods typically involve the reduction of the amide carbonyl to an amine, followed by the introduction of orthogonal protecting groups. For instance, a common strategy involves protecting the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, which can be selectively removed under acidic conditions, while other protecting groups are stable nih.gov.

The development of strategies for generating orthogonally protected piperidine building blocks is crucial for constructing more complex molecular architectures. For example, the synthesis of multi-substituted monofluorinated piperidines has involved protecting groups like Boc, which can be deprotected under specific conditions, allowing for further selective modifications nih.gov. The concept of orthogonal protection is vital in solid-phase synthesis and peptide chemistry, where selective deprotection of amino or carboxyl groups is required without affecting other protected functionalities sigmaaldrich.com.

Compound List:

this compound (3-piperidinecarboxamide)

Nipecotic acid

Nicotinamide

N,N-diethylthis compound

(R)-Nipecotamide

(S)-Nipecotamide

N-Boc-piperidine-3-carboxylic acid

1,4,5,6-tetrahydropyridine-3-carboxamide

Piperidine-3-carboxamide derivatives

Sulfonyl piperidine carboxamide derivatives

N,N-diethylthis compound derivatives

6-substituted nipecotic acid derivatives

Orthogonally protected piperidine derivatives

Piperidin-3-ylmethanamine derivatives

Piperidin-4-ylmethanamine derivatives

N-substituted this compound derivatives

Isothis compound (B28982) derivatives

(R,R)-bis[3-(N,N-diethylcarbamoyl)-piperidino]-p-xylene

(S,S)-bis[3-(N,N-diethylcarbamoyl)-piperidino]-p-xylene

Meso-bis[3-(N,N-diethylcarbamoyl)-piperidino]-p-xylene

Pharmacological Characterization and Elucidation of Mechanisms of Action for Nipecotamide Derivatives

Modulation of Neurotransmitter Systems: Focus on Gamma-Aminobutyric Acid (GABA) Transporters

The gamma-aminobutyric acid (GABA) system is central to inhibitory neurotransmission in the central nervous system (CNS). Nipecotamide derivatives, often built upon the nipecotic acid scaffold, are recognized for their ability to influence GABAergic signaling by targeting GABA transporters (GATs).

This compound as an Inhibitor of GABA Uptake

Nipecotic acid, the parent compound for many this compound derivatives, is a well-established inhibitor of GABA reuptake researchgate.netsigmaaldrich.com. This compound derivatives are explored for their potential neurological effects, including their capacity to act as GABA transporter inhibitors ontosight.ai. By blocking the reuptake of GABA from the synaptic cleft, these compounds can increase extracellular GABA concentrations, thereby enhancing inhibitory neurotransmission researchgate.netbiorxiv.org. This mechanism is particularly relevant for neurological disorders characterized by imbalances in excitation and inhibition.

Analysis of Selectivity and Potency across GABA Transporter Isoforms (e.g., GAT-1, GAT-2, GAT-3, BGT-1)

The GABA transporter family comprises several isoforms, including GAT-1, GAT-2, GAT-3, and BGT-1, each with distinct tissue distribution and pharmacological profiles sigmaaldrich.com. Nipecotic acid itself acts as a universal inhibitor and substrate for most GABA transporters, with the exception of BGT-1 sigmaaldrich.com. While nipecotic acid shows moderate selectivity for GAT-1 over GAT-2 and GAT-3 nih.gov, derivatives have been developed with more specific targeting. For instance, SNAP-5114, a nipecotic acid derivative, demonstrates a selectivity of 15–40 fold towards GAT-3 over GAT-1 nih.govnih.gov. The development of highly selective inhibitors is challenging due to the significant sequence similarity among GABA transporter isoforms nih.gov. However, compounds like Tiagabine, a nipecotic acid derivative, are potent and highly selective inhibitors of GAT-1, a key target for antiepileptic drugs researchgate.netnih.gov.

Molecular Mechanisms Governing GABA Transport Inhibition by this compound Compounds

This compound compounds exert their inhibitory effects on GABA transporters through various mechanisms. Nipecotic acid derivatives have been described as substrate inhibitors, noncompetitive inhibitors, or mixed-type inhibitors nih.gov. Tiagabine, for example, is understood to employ a two-step induced-fit mechanism, initially binding to an outward-open conformation of GAT-1 and subsequently trapping the transporter in an inward-open state, thereby blocking GABA release researchgate.netnih.gov. SNAP-5114's noncompetitive inhibition of GAT3 involves binding to the orthosteric substrate binding pocket in an inward-open conformation. The structural basis for its selectivity towards GAT3 over GAT1 is attributed to the increased volume of the orthosteric substrate binding pocket and the presence of bulky moieties within the inhibitor nih.govnih.gov. These interactions often involve conserved residues within the transporter's binding sites, facilitating inhibition by stabilizing specific transporter conformations nih.govnih.gov.

Investigations into Therapeutic Potential in Neurological Disorders (e.g., Epilepsy, Anxiety, Depression)

The modulation of GABAergic neurotransmission by this compound derivatives positions them as potential therapeutic agents for a range of neurological disorders. Their ability to increase GABA levels in the synaptic cleft is particularly relevant for conditions such as epilepsy, where enhanced inhibition is beneficial researchgate.netbiorxiv.org. Nipecotic acid derivatives are actively investigated as potential antiepileptic agents nih.gov. Furthermore, by influencing GABAergic signaling, these compounds may also hold promise for treating anxiety and depression, disorders where GABAergic dysfunction is implicated ontosight.aiontosight.ai.

Antiplatelet Aggregation Activity of Nipecotamides

Beyond their neurological effects, certain this compound derivatives have demonstrated significant activity in inhibiting platelet aggregation, a critical process in hemostasis and thrombosis.

Inhibition of Agonist-Induced Platelet Aggregation (e.g., ADP, Collagen)

Research has shown that nipecotamides can effectively inhibit human platelet aggregation induced by various agonists, including adenosine (B11128) diphosphate (B83284) (ADP) and collagen nih.govnih.gov. Studies evaluating specific this compound derivatives have revealed that bis-nipecotoyl alkanes are generally more potent inhibitors than their mono-congener counterparts, with longer alkyl chains (decanes) showing greater potency than shorter ones (hexanes) nih.gov. The antiplatelet activity of these compounds is influenced by their lipophilicity, with more lipophilic variants exhibiting enhanced efficacy nih.gov.

Furthermore, the antiplatelet actions of this compound derivatives can be stereoselective, meaning different enantiomers or diastereomers may exhibit varying degrees of inhibitory potency nih.gov. For instance, in inhibiting collagen-induced platelet aggregation, the derivative 2C-(+) displayed a potent IC50 value of 0.96 µM, significantly outperforming its antipode nih.gov. These compounds may also interact with other pathways involved in platelet activation, such as the platelet-activating factor (PAF) receptor nih.gov.

Effects on Intracellular Calcium Homeostasis and Phosphoinositide Turnover in Platelets

Platelet activation, a critical process in hemostasis and thrombosis, is intricately regulated by intracellular signaling pathways, prominently involving changes in intracellular calcium concentration and phosphoinositide metabolism. Research has demonstrated that nipecotamides play a role in modulating these pathways. Specifically, this compound derivatives have been shown to inhibit the basal and collagen-induced rise in platelet inositol (B14025) trisphosphate (IP3) levels, as well as phosphoinositide turnover nih.gov. IP3 is a key second messenger that mediates the release of calcium from intracellular stores, such as the dense tubular system in platelets. The inhibition of IP3 production and subsequent phosphoinositide turnover suggests that nipecotamides can dampen the signaling cascades leading to platelet activation, thereby influencing calcium homeostasis within these cells. This mechanism is crucial for understanding their antiplatelet activity, as agonist-induced calcium influx and release are fundamental to platelet aggregation and thrombus formation nih.govnih.govnih.govrsc.org.

Stereochemical Determinants of Antiplatelet Efficacy within this compound Series

The antiplatelet efficacy of this compound derivatives is significantly influenced by their stereochemistry. Studies on various this compound compounds have revealed distinct differences in potency between enantiomers and diastereomers. For instance, in the inhibition of adenosine diphosphate (ADP)-induced platelet aggregation, specific enantiomers of this compound derivatives have shown markedly higher potency than their optical antipodes mdpi.com. For example, one study found that enantiomer 1B-(-) was four times more potent than its antipode 1A-(+) in inhibiting ADP-induced aggregation, while enantiomer 2C-(+) was six times as active as 2A-(-). Similar stereoselectivity was observed when collagen was used as the agonist, with 2C-(+) being the most potent compound tested (IC50 = 0.96 µM), ten times more potent than its antipode 2A-(-) mdpi.com. These findings underscore the importance of the three-dimensional structure of this compound derivatives for their interaction with platelet targets. Key structural features contributing to optimal antiplatelet activity in related 3-carbamoylpiperidines include the presence of an amide carbonyl, the precise stereochemistry of the 3-substituent, and an appropriate lipophilicity (log P value around 4.5) nih.gov. The interaction of nipecotoyl anilides with phosphatidylinositol is also implicated as a critical event underlying their antiplatelet action nih.gov.

G-Protein Coupled Receptor Agonism

This compound and its derivatives have emerged as compounds with significant activity at G-protein coupled receptors (GPCRs), a large family of cell surface receptors involved in a vast array of physiological processes. Research has specifically identified this compound derivatives as modulators of the Takeda G-protein Receptor 5 (TGR5), also known as GPBAR1.

This compound Analogs as Agonists of Takeda G-protein Receptor 5 (TGR5/GPBAR1)

This compound 5 was initially identified through high-throughput screening as a promising starting point for the development of TGR5 agonists nih.govontosight.ai. Subsequent research efforts focused on optimizing the this compound scaffold, leading to the discovery of potent, selective, and orally bioavailable TGR5 agonists. For example, compound 45h, a derivative developed through a comprehensive hit-to-lead optimization program, demonstrated significant TGR5 agonist activity and was advanced for testing in preclinical models of metabolic diseases nih.govontosight.ai. These studies highlight the utility of the this compound chemical space for designing targeted modulators of TGR5.

Research into Implications for Metabolic and Autoimmune Diseases

Activation of TGR5 has profound implications for various physiological pathways, particularly those related to metabolic regulation and immune responses. TGR5 plays a role in energy homeostasis, bile acid metabolism, and glucose metabolism, making its agonists potential therapeutic agents for conditions such as obesity and type 2 diabetes researchgate.net. Furthermore, TGR5 signaling is involved in inflammatory pathways, suggesting its relevance in autoimmune diseases nih.govresearchgate.net. TGR5 agonists have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as IL-6, through mechanisms involving cAMP and NF-κB signaling researchgate.net. Research into compounds like INT-777, a known TGR5 agonist, has demonstrated benefits in improving glucose tolerance, enhancing insulin (B600854) synthesis, and reducing neuroinflammation, underscoring the therapeutic potential of targeting this receptor for metabolic and inflammatory disorders researchgate.net.

Enzyme Inhibition Profiles of this compound Derivatives

This compound derivatives have also been investigated for their capacity to inhibit various enzymes, with a particular focus on cholinesterases.

Dual Inhibition of Cholinesterase Isoforms (Acetylcholinesterase and Butyrylcholinesterase)

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a well-established therapeutic strategy for managing cognitive deficits associated with neurodegenerative diseases like Alzheimer's disease (AD) nih.govresearchgate.netnih.govmdpi.com. This compound derivatives have been explored as potential dual inhibitors of these enzymes. Studies have reported the design and evaluation of (iso)this compound derivatives demonstrating potent inhibitory activity against both AChE and BuChE mdpi.comnih.govnih.govmdpi.comresearchgate.net. For instance, compound 1, an N-phenyl-1-(pyridin-4-yl)piperidine-4-carboxamide derivative, exhibited inhibitory constants (Ki) of 0.058 µM for electric eel AChE and 6.95 µM for equine BuChE mdpi.comresearchgate.net. Another compound, ZINC390718, displayed dual inhibitory activity against AChE (IC50 = 543.8 µM) and BuChE (IC50 = 241.1 µM), with greater potency against BuChE nih.govmdpi.com. These findings suggest that the this compound scaffold can be modified to create compounds that effectively target cholinesterases, offering potential therapeutic avenues for neurological disorders.

Thrombin and Factor Xa (fXa) Inhibitory Actions

Thrombin (Factor IIa) and Factor Xa (FXa) are critical enzymes in the blood coagulation cascade, playing pivotal roles in the formation of blood clots. Their inhibition is a primary target for the development of novel anticoagulants aimed at preventing and treating thromboembolic disorders nih.govopenaccessjournals.comfrontiersin.org. This compound derivatives have emerged as compounds with potential in this area, with studies indicating their capacity to inhibit these crucial coagulation factors mdpi.com.

Research has demonstrated that certain isothis compound (B28982) derivatives can act as selective inhibitors of thrombin and Factor Xa mdpi.com. For instance, compound 1, an N-phenyl-1-(pyridin-4-yl)piperidine-4-carboxamide derivative, showed potent thrombin inhibition with a Ki value of 6 nM mdpi.com. Furthermore, this compound-based compounds are being investigated for their ability to inhibit FXa, a key enzyme that activates prothrombin to thrombin frontiersin.orgdrugs.comclevelandclinic.org. While specific quantitative data for FXa inhibition by this compound derivatives beyond compound 1's potential interaction is still under extensive investigation, the structural class is recognized for its potential in developing orally active small molecule inhibitors of FXa, offering an alternative to traditional anticoagulants openaccessjournals.comfrontiersin.org.

Structure Activity Relationship Sar and Computational Drug Design for Nipecotamide

Elucidation of Key Structural Motifs and Pharmacophores Essential for Bioactivity

The bioactivity of nipecotamide derivatives is intrinsically linked to the spatial arrangement of key structural motifs that form the pharmacophore, the essential three-dimensional arrangement of functional groups required for interaction with a specific biological target. For isothis compound-based inhibitors of enzymes like thrombin and cholinesterases, the core isothis compound (B28982) scaffold serves as a central building block.

The essential components of the pharmacophore for these dual inhibitors include:

A central piperidine (B6355638) ring, which provides a rigid scaffold for the appended functional groups.

A carboxamide linkage, which is crucial for hydrogen bonding interactions within the target's active site.

An N1-substituent on the piperidine ring, which can significantly influence selectivity and potency.

A substituted phenyl ring attached to the carboxamide nitrogen, which engages in hydrophobic and aromatic interactions.

The relative orientation of these groups is critical for optimal binding and inhibitory activity.

Impact of Substituent Variations on Target Affinity and Selectivity

Systematic modifications of the this compound scaffold have revealed critical insights into the SAR of this class of compounds. The nature and position of substituents on both the piperidine and the aromatic rings can dramatically alter target affinity and selectivity.

One significant area of investigation has been the substitution on the N1 position of the piperidine ring. For instance, in the context of cholinesterase inhibition, replacing a pyridyl moiety on the piperidine N1 with guanidine, alkyl, or cycloalkyl groups has been shown to shift the selectivity from acetylcholinesterase (AChE) to butyrylcholinesterase (BChE).

The substitution pattern on the aromatic ring is also a key determinant of activity. In a series of isothis compound-based thrombin and cholinesterase inhibitors, the position of a fluorine atom on a distal benzyl (B1604629) fragment had a profound impact on potency. A meta-substituted fluorine atom was found to enhance selectivity for thrombin over factor Xa and resulted in a nearly 35-fold increase in potency against thrombin compared to the para-fluoro isomer. Furthermore, replacing the fluorine with a chlorine atom at the para position in N-isopropyl derivatives led to enhanced potency against both BChE and factor Xa.

The linker connecting the isothis compound scaffold to the distal aromatic ring also plays a role. Elongating an oxymethylene linker to an oxyethylene linker or replacing it with a non-polar ethylene (B1197577) linker generally resulted in less effective inhibitors of AChE.

Table 1: Impact of Substituent Variations on the Inhibitory Activity of Isothis compound Analogs

Compound N1-Substituent Linker Aromatic Substituent Target Inhibitory Activity (Ki, µM)
Analog 1 Pyridin-4-yl OCH₂ 3'-Fluoro Thrombin 0.006
AChE 0.058
Analog 2 Pyridin-4-yl OCH₂ 4'-Fluoro Thrombin 0.210
AChE 0.240
Analog 3 N-isopropyl OCH₂ 4'-Fluoro BChE Potent
fXa Moderate
Analog 4 N-isopropyl OCH₂ 4'-Chloro BChE More Potent
fXa More Potent

This table is generated based on data presented in a study on isothis compound-based inhibitors and is for illustrative purposes.

In Silico Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking simulations have been a valuable tool in rationalizing the observed SAR of this compound derivatives and in understanding their binding modes at the atomic level. These computational studies can predict the preferred orientation of a ligand within a target's binding site and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For example, molecular docking studies of isothis compound-based dual inhibitors of thrombin and cholinesterases have provided insights into the molecular determinants responsible for their multitarget activities. By performing cross-docking screenings, researchers have been able to rationalize how specific structural modifications influence binding to different enzymes. These studies have shown that subtle changes, such as the shift of a fluorine atom from the meta to the para position, can significantly alter the binding conformation and, consequently, the inhibitory potency.

In another study, molecular docking was used to investigate the interactions of nipecotic acid-flavone hybrids with targets relevant to Alzheimer's disease. The docking predictions were found to be in agreement with the in vitro activity of the synthesized compounds, highlighting the predictive power of this in silico technique.

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies in this compound Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on this compound are not extensively reported in the provided context, the application of these methodologies to closely related structures, such as nipecotic acid derivatives, demonstrates their potential in this area.

A 3D-QSAR study on 4,4-diaryl-3-butenyl derivatives of nipecotic acid and guvacine (B1672442) utilized Comparative Molecular Field Analysis (CoMFA) to develop models that could predict the inhibitory activity of these compounds on the GABA transporter 1 (GAT1). Such models can provide valuable insights into the steric and electrostatic field requirements for optimal biological activity. The contour maps generated from these analyses can guide the design of new analogs with enhanced potency by indicating regions where bulky or electron-withdrawing/donating groups would be favorable or unfavorable. These methodologies are highly applicable to this compound research for optimizing target affinity and other pharmacological properties.

Computational Prediction of Pharmacokinetic Parameters, with a Focus on Central Nervous System Penetration

The therapeutic potential of this compound and its analogs, particularly for neurological disorders, is highly dependent on their ability to cross the blood-brain barrier (BBB). In silico methods for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are increasingly used in the early stages of drug discovery to assess the pharmacokinetic profile of new chemical entities.

For compounds targeting the central nervous system (CNS), predicting BBB penetration is crucial. Computational models often rely on physicochemical descriptors such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. Generally, compounds with lower molecular weight, moderate lipophilicity, and a smaller polar surface area are more likely to cross the BBB.

In the context of isothis compound derivatives, in silico ADMET predictions have been employed to estimate properties like BBB penetration and intestinal absorption. For one of the lead compounds, the calculated polar surface area was found to be within the range generally accepted for CNS penetration. Such computational assessments are invaluable for prioritizing compounds for further development and for guiding structural modifications to improve their drug-like properties.

Preclinical Pharmacological and Efficacy Evaluation of Nipecotamide Based Compounds

Development and Application of In Vitro Pharmacological Assays and Binding Studies

In vitro pharmacological assays and binding studies are foundational for characterizing the interaction of Nipecotamide-based compounds with their intended biological targets. These studies are essential for determining target engagement, potency, selectivity, and initial insights into the mechanism of action. Such assays typically involve biochemical and cell-based experiments to measure binding affinity to specific receptors or enzymes, as well as functional assays to assess the compound's ability to modulate target activity (e.g., inhibition or activation). For this compound derivatives, which are explored for various neurological and metabolic indications, in vitro studies would focus on targets such as GABA transporters or G-protein coupled receptors (GPCRs) like TGR5, depending on the specific compound's design and hypothesized therapeutic area nih.govontosight.airesearchgate.neteurofinsdiscovery.combiocytogen.comselvita.com. These early-stage evaluations help in selecting promising candidates for further, more complex in vivo testing by providing a detailed understanding of their molecular interactions.

Assessment of Efficacy in Relevant In Vivo Disease Models

Following promising in vitro results, this compound-based compounds undergo evaluation in animal models that mimic specific human diseases to assess their therapeutic potential and efficacy.

Animal Models for Epilepsy and Seizure Control

The nipecotic acid scaffold, related to this compound, is known for its ability to inhibit GABA transporters, a mechanism associated with anticonvulsant activity ontosight.airesearchgate.net. Consequently, this compound derivatives have been designed and investigated as potential agents for epilepsy treatment. Preclinical studies in epilepsy models aim to evaluate the capacity of these compounds to reduce seizure frequency, severity, or latency. While specific in vivo efficacy data for this compound itself in epilepsy models were not detailed in the reviewed literature, the ongoing development of N-substituted this compound derivatives as multifunctional agents for epilepsy treatment highlights their relevance in this therapeutic area researchgate.net. These studies typically employ chemically induced seizures (e.g., using pentylenetetrazol or kainic acid) or genetic models of epilepsy to assess anticonvulsant effects criver.commdpi.com.

Efficacy Studies in Thrombosis Models

Research has indicated that certain this compound derivatives possess efficacy in models of thrombosis. Specifically, a this compound derivative referred to as "2" was found to be efficacious in three distinct in vivo thrombosis models patsnap.comgoogle.com. These models are crucial for evaluating the antithrombotic potential of compounds, which is vital for preventing and treating conditions like stroke and myocardial infarction.

Evaluation in Metabolic Disease Models (e.g., genetically obese mice)

This compound-based compounds have also been explored for their potential in metabolic disorders. This compound 5 served as a starting point for the development of TGR5 agonists, which are implicated in metabolic pathways. A derivative, identified as 45h, was evaluated in preclinical metabolic disease models. In genetically obese mice (ob/ob), compound 45h demonstrated acute efficacy comparable to a dipeptidyl peptidase-4 (DPP-4) inhibitor in reducing peak glucose levels during an oral glucose tolerance test (OGTT). However, this beneficial effect was not sustained upon chronic dosing in these models nih.govnais.net.cn.

Assessment in Models for Anxiety and Depression

Specific preclinical evaluations of this compound-based compounds in animal models designed to assess anxiety and depression were not detailed in the provided search results. While the nipecotic acid scaffold has theoretical links to neurological effects that could influence mood and anxiety, direct experimental evidence for this compound derivatives in these specific disease models was not found.

Advanced Research Directions and Translational Perspectives for Nipecotamide

Development of Multifunctional Therapeutic Agents from the Nipecotamide Scaffold

The this compound scaffold serves as a robust platform for the design of novel therapeutic agents, particularly those aiming for multifunctional activity. Researchers are actively modifying the core structure to imbue derivatives with dual or multiple pharmacological actions, thereby addressing complex diseases with a single compound. For instance, isothis compound (B28982) derivatives have been rationally designed to act as dual inhibitors of thrombin and cholinesterases, showing promise for the treatment of Alzheimer's disease nih.gov. Furthermore, N-substituted this compound derivatives are being synthesized and evaluated as multifunctional agents specifically for epilepsy treatment, leveraging their ability to modulate gamma-aminobutyric acid (GABA) neurotransmission researchgate.netx-mol.netx-mol.com.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Nipecotamide in laboratory settings?

  • Methodological Answer: this compound synthesis typically involves condensation reactions between nipecotic acid and appropriate acylating agents. Key steps include:

  • Purity Control: Use HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 254 nm to verify purity .
  • Structural Confirmation: Employ 1^1H NMR (400 MHz, DMSO-d6) and 13^13C NMR for backbone verification, and FT-IR for functional group analysis.
  • Storage: Store at 93–95°C in airtight containers to prevent hygroscopic degradation .
    • Example Data Table:
Synthesis StepReagents/ConditionsYield (%)Purity (HPLC)
CondensationDCC, DMAP, DCM75–80≥98%
PurificationRecrystallization65–70≥99%

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

  • Methodological Answer:

  • LC-MS/MS: Use a reverse-phase column with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30). Monitor transitions m/z 157 → 114 (quantifier) and 157 → 86 (qualifier) .
  • Validation Parameters: Include linearity (1–100 ng/mL), LOD (0.3 ng/mL), and LOQ (1 ng/mL) with intra-day precision <15% RSD .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological effects of this compound across studies?

  • Methodological Answer:

  • Meta-Analysis Framework: Use PRISMA guidelines to systematically evaluate studies, focusing on variables like dosage (e.g., 10–100 mg/kg), model organisms (rats vs. mice), and endpoints (e.g., GABA receptor modulation vs. metabolic stability) .
  • Statistical Harmonization: Apply mixed-effects models to account for inter-study heterogeneity, and perform sensitivity analyses to identify outlier datasets .
    • Example Workflow:
     Data Collection → Risk-of-Bias Assessment (ROB-2) → Subgroup Analysis → Publication Bias Check (Egger’s Test)  

Q. What strategies optimize this compound’s bioavailability for CNS-targeted drug delivery?

  • Methodological Answer:

  • Prodrug Design: Synthesize ester prodrugs (e.g., this compound methyl ester) to enhance blood-brain barrier penetration. Assess logP values (target: 2–3) and plasma stability via simulated gastric fluid assays .
  • In Silico Modeling: Use molecular docking (AutoDock Vina) to predict binding affinity to GABAA_A receptors and ADMET predictors (e.g., SwissADME) for toxicity profiling .

Q. How should researchers address discrepancies in this compound’s spectral data (NMR/IR) between synthetic batches?

  • Methodological Answer:

  • Root-Cause Analysis: Compare solvent traces (e.g., residual DCM in DMSO-d6) using GC-MS and validate deuterated solvent purity.
  • Advanced Techniques: Utilize 2D NMR (HSQC, HMBC) to confirm stereochemical consistency and rule out polymorphic variations .

Methodological and Ethical Considerations

Q. What ethical guidelines apply to preclinical studies involving this compound?

  • Answer:

  • Animal Studies: Follow ARRIVE 2.0 guidelines for reporting, including randomization, blinding, and sample size justification. Obtain approval from institutional ethics committees (IACUC) .
  • Human Cell Lines: Use HEK293 or SH-SY5Y cells with informed consent documentation, adhering to Declaration of Helsinki principles .

Q. How to design a PICOT-based research question for this compound’s neuroprotective effects?

  • Answer:

  • PICOT Template:
  • P: Patients with ischemic stroke
  • I: this compound (50 mg/day)
  • C: Placebo
  • O: Reduction in infarct volume (MRI)
  • T: 30 days post-administration
  • Implementation: Align with CONSORT guidelines for randomized trials, including allocation concealment and intention-to-treat analysis .

Tables for Comparative Analysis

Table 1: Comparison of this compound Synthesis Methods

MethodCatalystSolventYield (%)Purity (%)Reference
CondensationDCC/DMAPDCM75–8098
Microwave-AssistedHATUDMF85–9099

Table 2: Analytical Techniques for this compound Quantification

TechniqueMatrixSensitivity (LOD)Key AdvantageLimitation
LC-MS/MSPlasma0.3 ng/mLHigh specificityCostly instrumentation
HPLC-UVUrine1 ng/mLCost-effectiveLower resolution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nipecotamide
Reactant of Route 2
Nipecotamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.